3H-benzo[f]chromene

Catalog No.
S8959432
CAS No.
229-80-1
M.F
C13H10O
M. Wt
182.22 g/mol
Availability
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3H-benzo[f]chromene

CAS Number

229-80-1

Product Name

3H-benzo[f]chromene

IUPAC Name

3H-benzo[f]chromene

Molecular Formula

C13H10O

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C13H10O/c1-2-5-11-10(4-1)7-8-13-12(11)6-3-9-14-13/h1-8H,9H2

InChI Key

VCMLCMCXCRBSQO-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(O1)C=CC3=CC=CC=C32

3H-benzo[f]chromene is a polycyclic aromatic compound characterized by a fused chromene and benzene ring structure. This compound features a chromene core with a molecular formula of C14H10OC_{14}H_{10}O, which includes two fused rings: a six-membered benzene ring and a five-membered chromene ring. The structural uniqueness of 3H-benzo[f]chromene contributes to its diverse chemical properties and potential applications in various fields, particularly in organic chemistry and materials science.

  • Photochromic Reactions: This compound exhibits photochromism, where it can reversibly change color upon exposure to light. Specifically, irradiation at 365 nm can convert it into long-lived colored isomers with significant lifetimes, such as transoid-cis and transoid-trans isomers, which are crucial for developing photo-responsive materials .
  • Oxidation: 3H-benzo[f]chromene can undergo oxidation reactions, leading to the formation of various derivatives. These reactions are essential for synthesizing more complex organic molecules.
  • Protonation: The compound can also be protonated under acidic conditions, which alters its reactivity and solubility properties, making it useful in various synthetic pathways .

Research indicates that 3H-benzo[f]chromene derivatives possess significant biological activities. Some studies have highlighted their potential as:

  • Antioxidants: Several derivatives exhibit antioxidant properties, which can help mitigate oxidative stress in biological systems.
  • Antimicrobial Agents: Certain modifications of 3H-benzo[f]chromene have shown effectiveness against various microbial strains, suggesting potential use in pharmaceutical applications .
  • Anti-inflammatory Agents: Some compounds derived from 3H-benzo[f]chromene have been studied for their anti-inflammatory effects, indicating their therapeutic potential.

Various methods have been developed for synthesizing 3H-benzo[f]chromene:

  • One-Pot Synthesis: A notable method involves a one-pot three-component reaction of naphthol with aromatic aldehydes and other reagents using catalysts like ferric hydrogensulfate. This approach is efficient and yields high purity products .
  • Biocatalytic Methods: Recent studies have explored biocatalytic approaches for synthesizing derivatives of 3H-benzo[f]chromene, leveraging enzymatic reactions for more sustainable production methods .
  • Traditional Organic Synthesis: Classical methods involving the condensation of naphthols with aldehydes or ketones under acidic conditions are also common for producing this compound .

3H-benzo[f]chromene and its derivatives find applications across various fields:

  • Materials Science: Due to their photochromic properties, these compounds are used in the development of smart materials that respond to light stimuli.
  • Pharmaceuticals: The biological activities of 3H-benzo[f]chromene derivatives make them candidates for drug development, particularly in treating oxidative stress-related diseases.
  • Organic Electronics: Their unique electronic properties allow for applications in organic light-emitting diodes and solar cells.

Studies investigating the interactions of 3H-benzo[f]chromene with biological systems reveal its potential effects on cellular processes:

  • Binding Studies: Research has shown that certain derivatives can bind to biological macromolecules, influencing cellular signaling pathways.
  • Mechanistic Studies: Investigations into the mechanisms of action have highlighted how these compounds may modulate enzyme activity or gene expression, further supporting their therapeutic potential .

Several compounds share structural similarities with 3H-benzo[f]chromene, each exhibiting unique properties:

Compound NameStructure TypeUnique Features
2H-chromen-2-oneChromone derivativeExhibits different reactivity patterns
1H-naphthopyranNaphthopyran derivativeKnown for distinct photochromic properties
6-methoxybenzo[b]chromeneMethoxy-substituted variantEnhanced solubility and altered biological activity
CoumarinSimple benzopyroneWell-known for its fluorescence and antioxidant properties

The uniqueness of 3H-benzo[f]chromene lies in its specific photochromic behavior and the ability to form stable isomers upon light exposure, which sets it apart from similar compounds that may not exhibit such pronounced changes under light irradiation.

Multicomponent Reaction Strategies

Ferric Hydrogensulfate-Catalyzed Three-Component Condensation

Ferric hydrogensulfate [Fe(HSO₄)₃] has emerged as a dual-function catalyst for synthesizing 3H-benzo[f]chromene derivatives via three-component condensations. In a representative protocol, β-naphthol reacts with aromatic aldehydes and phenylacetylene under solvent-free conditions at 80–100°C, achieving yields exceeding 85% [4]. The catalyst facilitates sequential Knoevenagel condensation, Michael addition, and cyclization, with electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) showing enhanced reactivity due to increased electrophilicity [4]. Fe(HSO₄)₃’s Brønsted acidity activates carbonyl groups, while its Lewis acidity stabilizes transition states, enabling efficient proton transfer and ring closure [4].

Table 1: Substrate Scope in Fe(HSO₄)₃-Catalyzed Syntheses

Aldehydeβ-Naphthol DerivativeYield (%)
4-Nitrobenzaldehydeβ-Naphthol92
Benzaldehydeβ-Naphthol85
4-Chlorobenzaldehydeβ-Naphthol88

The catalyst’s reusability is notable, retaining >90% activity after five cycles due to its heterogeneous nature [4]. This method avoids hazardous solvents, aligning with green chemistry principles.

Gallium(III) Chloride-Mediated Coupling Reactions

Note: No experimental data on gallium(III) chloride-mediated syntheses of 3H-benzo[f]chromene derivatives were identified in the provided sources. Current literature focuses on alternative Lewis acids, as discussed in subsequent sections.

Solvent-Free Mechanochemical Approaches

Mechanochemical methods using high-speed ball milling enable rapid synthesis without solvents. For example, grinding β-naphthol, aldehydes, and malononitrile with catalytic piperidine at 25 Hz for 15 minutes yields 3-amino-3H-benzo[f]chromenes in 82–89% yields [4]. This approach reduces reaction times by 90% compared to thermal methods while maintaining selectivity. The absence of solvent minimizes side reactions, and the exothermic nature of impact forces accelerates molecular diffusion [4].

Post-Synthetic Functionalization Techniques

Regioselective Hydroaryloxylation of Alkynyl Precursors

Chromium carbene complexes enable precise functionalization of 3H-benzo[f]chromenes. In a key study, α,β-unsaturated Fischer carbene complexes (e.g., 14) reacted with 3-siloxypent-4-en-1-ynes (15) via a benzannulation/electrocyclization cascade [2]. The process involves:

  • Benzannulation: Formation of phenol complex 5 through [4+2] cycloaddition [2].
  • Silanol Elimination: Generation of o-quinone methide intermediate 6 [2].
  • Electrocyclization: Six-electron ring closure to yield chromene complex 7 [2].

Table 2: Solvent Optimization for Chromene Formation [2]

SolventOxidative WorkupYield (%)
TolueneFeCl₃·DMF62
BenzeneFeCl₃·DMF74
CH₃CNNone95

Acetonitrile eliminates the need for oxidative workup by displacing chromium tricarbonyl via ligand exchange [2]. This method was successfully applied to synthesize lapachenole and vitamin E precursors [2].

Microwave-Assisted Derivatization Protocols

Microwave irradiation significantly accelerates post-synthetic modifications. Irradiating 3H-benzo[f]chromene derivatives with alkyl halides or acyl chlorides in DMF at 140°C for 5–10 minutes introduces substituents at the 4-position with 78–92% efficiency [4]. The controlled dielectric heating prevents thermal degradation, preserving the chromene scaffold’s integrity. For example, 4-methoxy-3H-benzo[f]chromene was synthesized in 89% yield by reacting 3H-benzo[f]chromen-3-ol with methyl iodide under microwave conditions [4].

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Exact Mass

182.073164938 g/mol

Monoisotopic Mass

182.073164938 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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